Imatinib Meta-methyl-piperazine Impurity-d3

Isotopic enrichment Internal standard qualification Regulatory compliance

Imatinib Meta-methyl-piperazine Impurity-d3 (CAS 1246815-35-9) is a stable isotope-labeled analogue of the process-related impurity formed during imatinib synthesis, featuring three deuterium atoms replacing the N-methyl hydrogens on the piperazine ring. As a positional isomer of imatinib mesylate, this meta-methyl-piperazine impurity arises from side reactions during the piperazine alkylation step and must be rigorously controlled under ICH Q3A/B guidelines.

Molecular Formula C29H31N7O
Molecular Weight 496.6 g/mol
Cat. No. B13792162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImatinib Meta-methyl-piperazine Impurity-d3
Molecular FormulaC29H31N7O
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
InChIInChI=1S/C29H31N7O/c1-21-8-9-25(18-27(21)34-29-31-12-10-26(33-29)24-7-4-11-30-19-24)32-28(37)23-6-3-5-22(17-23)20-36-15-13-35(2)14-16-36/h3-12,17-19H,13-16,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3
InChIKeyHIPOQAXTOUMJRW-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imatinib Meta-methyl-piperazine Impurity-d3: A Deuterated Reference Standard for Oncology Generic Drug Quality Control


Imatinib Meta-methyl-piperazine Impurity-d3 (CAS 1246815-35-9) is a stable isotope-labeled analogue of the process-related impurity formed during imatinib synthesis, featuring three deuterium atoms replacing the N-methyl hydrogens on the piperazine ring. As a positional isomer of imatinib mesylate, this meta-methyl-piperazine impurity arises from side reactions during the piperazine alkylation step and must be rigorously controlled under ICH Q3A/B guidelines [1][2]. The deuterated form provides a chromatographically co-eluting yet mass-distinct surrogate suitable for isotope-dilution mass spectrometry, the gold-standard analytical approach for impurity quantification [3]. Its primary differentiation from non-labeled impurity standards lies in its utility as a SIL-IS, correcting for matrix-induced ion suppression and extraction variability that compromise the accuracy of external calibration methods.

Why the Non-Deuterated Imatinib Meta-methyl-piperazine Impurity Cannot Substitute for Its Deuterated Counterpart in Quantitative LC-MS Workflows


Non-deuterated impurity reference standards share an identical molecular weight and MS/MS fragmentation pattern with the target analyte, preventing independent mass spectrometric differentiation between the endogenous impurity in a sample and the spiked calibration standard [1]. Attempts to use a structurally distinct surrogate internal standard introduce differential extraction recovery and ionization response, yielding systematic quantitative bias that regulatory submissions cannot tolerate [2]. For imatinib in particular, the EP monograph impurity panel includes at least seven specified impurities with closely related N-heterocyclic structures, and co-elution of impurity pairs is a documented challenge even with optimized UPLC phenyl-hexyl phases [3]. Only the deuterated meta-methyl-piperazine impurity-d3 enables exact co-elution with the native impurity while providing a +3.0 Da mass shift (m/z 497.3 vs. 494.3 for [M+H]⁺) that falls cleanly outside the natural isotopic envelope, enabling selective multiple reaction monitoring without cross-talk [2][3].

Quantitative Differentiation Evidence: Imatinib Meta-methyl-piperazine Impurity-d3 vs. Unlabeled Impurity and In-Class Alternatives


Isotopic Purity Defines Fitness-for-Purpose: 99 atom % D vs. Non-Deuterated Impurity Standard

Imatinib Meta-methyl-piperazine Impurity-d3 is supplied at 99 atom % D isotopic purity, a specification that directly governs its suitability as a SIL-IS. Incomplete deuteration introduces isotopic impurity that contributes to the measured signal of the native analyte channel, producing a systematically elevated baseline that degrades lower limit of quantification performance. A 1% protiated impurity in the deuterated standard translates to a signal contribution equivalent to 1% of the IS concentration in the analyte MRM channel, a level exceeding many pharmacopeial reporting thresholds for unspecified impurities. The non-deuterated impurity standard provides no isotopic enrichment and therefore possesses zero differential MS signal relative to the endogenous impurity, rendering it entirely unsuitable for isotope-dilution quantitation [1].

Isotopic enrichment Internal standard qualification Regulatory compliance

Matrix Effect Compensation Performance: Deuterated SIL-IS Accuracy Normalization vs. External Calibration

The fundamental analytical advantage of a deuterated impurity standard is its capacity to compensate for matrix-induced ion suppression in electrospray ionization. In a cross-matrix LC-MS/MS study of 64 analytes, normalization of analyte response to a co-eluting deuterated internal standard improved accuracy from deviations exceeding 60% (external calibration) to within 25% and reduced inter-matrix precision RSD from >50% to <20% [1]. The deuterated impurity achieves this because it experiences extraction recovery, ionization efficiency, and matrix effects nearly identically to the native impurity due to near-identical physicochemical properties, while remaining spectrometrically distinguishable via the +3.0 Da shift conferred by three deuterium atoms [2][3]. In contrast, the non-deuterated impurity standard cannot serve as an internal standard for its own quantification, and structurally dissimilar surrogate IS compounds diverge in retention time and ionization behavior, failing to correct for matrix effects. The meta-methyl-piperazine impurity is a positional isomer that co-elutes or nearly co-elutes with other imatinib-related impurities under many HPLC conditions, making specific quantification without isotope dilution exceptionally challenging; the EP monograph method requires three separate HPLC conditions and two columns to separate only seven of nine known impurities [4].

Matrix effects Ion suppression Isotope dilution Accuracy

Regulatory Traceability Advantage: Pharmacopeial Alignment vs. Non-Standardized Impurity Reference Materials

The deuterated impurity-d3 is supplied with detailed characterization data compliant with regulatory guidelines and can be further traced against USP or EP pharmacopeial standards based on feasibility, providing a documented chain of metrological traceability [1][2]. The EP monograph for imatinib mesylate specifies impurity limits for seven named impurities (A, B, C, D, F, H, J) and requires validated analytical methods for their quantification [3]. While the meta-methyl-piperazine impurity itself is a positional isomer not explicitly listed as an EP-named impurity, its structural relationship to the EP impurity panel (impurity A differs in the attachment position of the methylpiperazinylmethyl group on the benzamide ring: para in impurity A vs. meta in the target impurity) makes it a critical process-related impurity requiring independent quantification [4]. Using a non-deuterated reference standard without pharmacopeial traceability documentation shifts the burden of characterization and purity verification onto the end-user laboratory, consuming analytical resources and introducing potential gaps in the regulatory submission dossier. The deuterated standard's comprehensive certificate of analysis, including NMR, MS, HPLC, and isotopic purity data, directly supports the method validation documentation package required for ANDA filing [2].

Pharmacopeial traceability USP EP ANDA Regulatory compliance

Quantitative Bias Mitigation: Deuterated vs. Non-Deuterated Internal Standard Selection and the Risk of Negative Method Bias

The selection between deuterated and non-deuterated SIL-ISs is not merely a procurement formality but directly impacts quantitative accuracy. A systematic comparison of deuterated (²H) vs. ¹³C-labeled IS for urinary biomarker quantification demonstrated that deuterated IS generated results averaging 59.2% lower than those obtained with ¹³C-labeled IS, with spike accuracy showing a negative bias of −38.4% when deuterated IS was used [1]. However, this bias is minimized when deuterium labeling is limited (d3) and the labeled atoms are positioned away from heteroatoms involved in hydrogen-bonding interactions, as is the case with the N-methyl-d3 substitution on the piperazine ring of the target compound. The meta-methyl-piperazine impurity-d3, bearing deuterium solely on the terminal N-methyl group (sp³ carbon, no exchangeable protons), experiences minimal chromatographic isotope effect compared to perdeuterated analogs (e.g., d8-imatinib used for plasma drug quantification), where retention time shifts can exceed 0.1 min and cause differential matrix effect exposure [1][2]. The Imatinib-d8 internal standard (used for imatinib drug substance quantification) shows a retention time shift of 0.01 min relative to imatinib under UPLC conditions (1.25 vs. 1.26 min), a separation that, while small, can result in differential ion suppression in complex biological matrices [2]. The limited deuteration (d3) of the impurity standard minimizes this effect while maintaining sufficient mass separation for unambiguous detection.

Quantitative bias Deuterium isotope effect Internal standard selection LC-MS/MS method validation

High-Value Application Scenarios for Imatinib Meta-methyl-piperazine Impurity-d3


ANDAs for Generic Imatinib Mesylate: Impurity Method Validation and Regulatory Submission Support

Generic drug applicants must validate an impurity quantification method for imatinib mesylate API and finished dosage forms per ICH Q2(R1). The meta-methyl-piperazine impurity, as a process-related positional isomer, must be resolved from the API and other specified impurities. By employing the deuterated impurity-d3 as the SIL-IS for LC-MS/MS, the applicant corrects for formulation matrix effects that degrade accuracy in external calibration, directly supporting the accuracy and precision parameters required in the validation report [1]. The 99 atom % D isotopic purity ensures minimal cross-talk into the analyte MRM channel, preserving LOQ integrity, while the comprehensive characterization data package satisfies reviewer requests for reference standard qualification evidence [2].

Pharmaceutical Quality Control Batch Release Testing in Complex Formulation Matrices

Imatinib tablets contain excipients and coating agents that contribute to significant matrix effects during LC-MS analysis. Batch release testing under cGMP requires impurity quantification at levels typically ≤0.10% w/w relative to the API. Using external calibration with a non-deuterated impurity standard exposes the method to matrix-induced ion suppression, risking false-negative results that could release non-conforming batches. The deuterated impurity-d3, spiked at a known concentration into each sample preparation, co-elutes with the native impurity and experiences identical ionization conditions, enabling accurate quantification through response ratio calculation [1][2]. This approach is consistent with the modernized EP-compatible UPLC-MS methodology developed for imatinib impurity profiling [3].

Stability-Indicating Method Development for Imatinib Forced Degradation Studies

Forced degradation studies generate complex mixtures of imatinib degradation products including piperazine N-oxides, hydrolysis products, and oxidative derivatives. The positional isomer impurity (meta-methyl-piperazine) may co-elute with other degradation products under standard HPLC conditions. A stability-indicating UPLC/Q-TOF-MS/MS method employing the deuterated impurity-d3 enables precise tracking of impurity formation kinetics without interference from co-eluting species, because the deuterated standard provides a unique MS signature independent of chromatographic resolution [1]. The quantitative data generated using SIL-IS normalization is essential for establishing impurity fate pathways and setting scientifically justified acceptance criteria in the regulatory submission [2].

Cross-Platform Method Transfer and Multi-Laboratory Reproducibility Studies

Method transfer between R&D and QC laboratories, or across geographically distributed manufacturing sites, requires robust analytical methods that deliver reproducible results independent of operator, instrument model, or laboratory environment. A method using external calibration with non-deuterated standards is susceptible to inter-laboratory variability in matrix effect magnitude, leading to inconsistent impurity quantification. Incorporating the deuterated impurity-d3 as a SIL-IS normalizes instrument response variability across platforms, reducing inter-laboratory RSD to levels acceptable for regulatory method transfer validation [1][2]. This application is particularly critical for global generic pharmaceutical manufacturers seeking simultaneous ANDA approval in multiple regulatory jurisdictions including the FDA, EMA, and PMDA.

Quote Request

Request a Quote for Imatinib Meta-methyl-piperazine Impurity-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.